molecular formula C7H13ClN2O3 B13999828 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate CAS No. 10182-51-1

2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate

Cat. No.: B13999828
CAS No.: 10182-51-1
M. Wt: 208.64 g/mol
InChI Key: HKPYVZWGPKHGCV-UHFFFAOYSA-N
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Description

2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.

Major Products Formed

    Oxidation: Oxidation products may include nitro derivatives.

    Reduction: Reduction typically yields amine derivatives.

    Substitution: Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
  • 2-methylpropyl N-(2-chloroethyl)carbamate

Comparison

Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.

Properties

CAS No.

10182-51-1

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3

InChI Key

HKPYVZWGPKHGCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N(CCCl)N=O

Origin of Product

United States

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